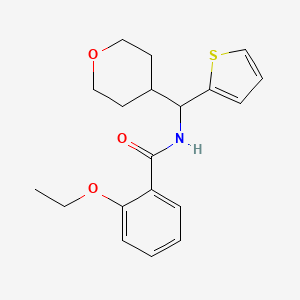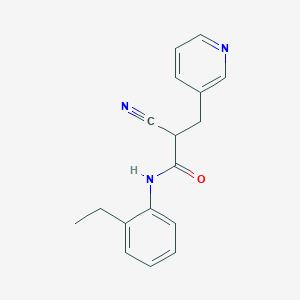
2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of the cyano group and the pyridine ring in its structure makes it a versatile compound in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Antitumor Activity
The compound 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide serves as a precursor in the synthesis of various heterocyclic derivatives, including those comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The diversity of the synthesized products, derived from the compound's ability to undergo regioselective attack and/or cyclization, highlights its utility in heterocyclic chemistry. Notably, many of these compounds have shown significant antiproliferative activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), underscoring their potential in antitumor research (H. Shams et al., 2010).
Organic Synthesis and Chemical Transformations
The versatility of this compound is further evidenced in its role in facilitating one-step syntheses of complex molecules. For instance, its reaction with different amines in polyphosphoric acid has led to the formation of N-(pyridin-2-yl)propanamides and other intricate structures, demonstrating its utility in organic synthesis and chemical transformations aimed at developing novel compounds with potential biological and pharmaceutical applications (A. Harutyunyan et al., 2015).
Antimicrobial and Insecticidal Activities
Research into the compound has also explored its use in synthesizing derivatives with antimicrobial and insecticidal properties. For example, novel heterocycles incorporating a thiadiazole moiety, derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates the potential of derivatives of this compound in developing new insecticides and antimicrobial agents, contributing to agricultural and public health sectors (A. Fadda et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide are yet to be identified. This compound belongs to the class of 2-pyridone-containing heterocycles, which are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors .
Mode of Action
It is known that 2-pyridone-containing heterocycles can interact with their targets through hydrogen bonding . The cyano and acetamido groups in the compound may enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
It is known that 2-pyridone-containing heterocycles can affect various biochemical pathways, leading to a range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, α-glucosidase inhibitor, and cardiotonic activities .
Pharmacokinetics
2-pyridone-containing heterocycles are known for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity , which can impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of 2-ethylphenylamine with cyanoacetic acid derivatives under specific conditions. One common method is the direct treatment of 2-ethylphenylamine with methyl cyanoacetate without solvent at room temperature, which affords the target cyanoacetamide compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of cyanoacetamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may involve the use of catalysts to accelerate the reaction and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide
Propriétés
IUPAC Name |
2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-14-7-3-4-8-16(14)20-17(21)15(11-18)10-13-6-5-9-19-12-13/h3-9,12,15H,2,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICFJGNYIQOYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2767468.png)

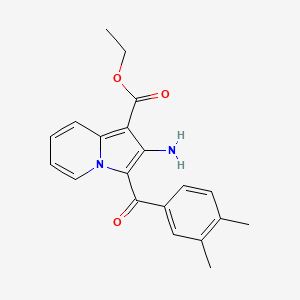
![Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2767471.png)
![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2767472.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767473.png)
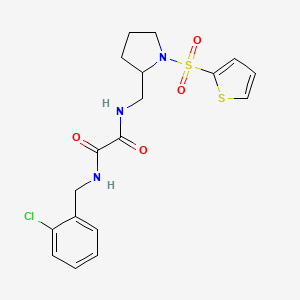
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole hydrochloride](/img/structure/B2767475.png)
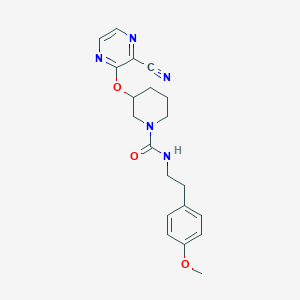
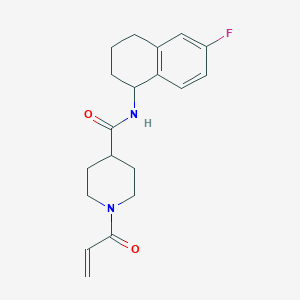
![2-phenyl-5-(prop-2-en-1-yl)-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2767480.png)
![Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2767486.png)

